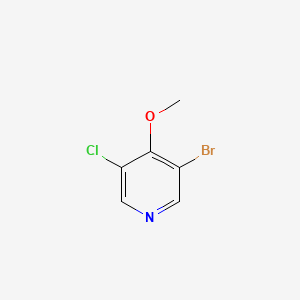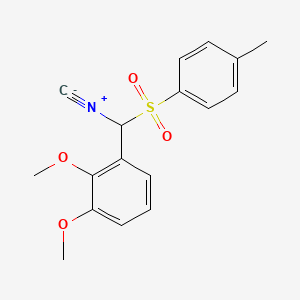
1-(2,3-Dimethoxyphenyl)-1-tosylmethyl isocyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,3-Dimethoxyphenyl)-1-tosylmethyl isocyanide” is a complex organic compound. It contains a phenyl ring with two methoxy groups attached at the 2nd and 3rd positions. The tosylmethyl isocyanide group is attached to the phenyl ring. This compound likely belongs to the class of organic compounds known as aromatic isocyanides .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, two methoxy groups, a tosylmethyl group, and an isocyanide group . The exact structure would need to be determined through spectroscopic methods such as IR, NMR, and elemental analysis .
Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the phenyl ring, the methoxy groups, the tosylmethyl group, and the isocyanide group . The exact reactions would depend on the conditions and the reagents used.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups might increase its solubility in polar solvents. The aromatic ring and the isocyanide group might contribute to its reactivity .
Wissenschaftliche Forschungsanwendungen
Isocyanide Insertion into Palladium–Carbon Bond
Isocyanide insertion into the palladium–carbon bond of complexes has been studied extensively, providing insights into the structural and mechanistic aspects. Tosylmethyl isocyanide (TosMIC) is shown to insert into the Pd−Me bond of complexes with bidentate nitrogen ligands, leading to the formation of various intermediates. This process has been characterized using NMR and IR spectroscopies, demonstrating the substitution of halide by the isocyanide followed by methyl migration. The reaction kinetics reveal the steps involved in isocyanide insertion, offering a deeper understanding of the reaction mechanism (Delis et al., 1997).
Reactions with Acetylenic Michael Acceptors
Tosylmethyl isocyanide reacts with various acetylenic Michael acceptors, such as methyl propiolate and dimethyl acetylenedicarboxylate, in the presence of a base at room temperature. This reaction produces 1:2 adducts, including methyl 3-(1-pyrrolyl) acrylate derivatives. The temperature dependence of this reaction allows for the isolation of intermediates, providing valuable insights into the reaction pathway and the formation of pyrroles as intermediates (Saikachi, Kitagawa, & Sasaki, 1979).
Oxidative Dimerization and Ligand Synthesis
Substituted o-methylphenyl isocyanides, including those with dimethoxy groups, can be oxidatively dimerized to produce bidentate bis-isonitrile and cyclic tetradentate tetrakis-isonitrile ligands. This process involves the dimerization of isocyanides via their lithiated intermediates, leading to the formation of derivatives that may serve as ligands for transition metal compounds. This synthesis pathway opens up new possibilities for the development of complex ligands for use in coordination chemistry (Ito, Kobayashi, & Saegusa, 1986).
Radical Intermediates in Oxidation Reactions
The addition of tosylmethyl isocyanide to iron(III) oxyoctaethylporphyrin dimer produces radical intermediates crucial for understanding the oxidation mechanisms of porphyrins. These intermediates, such as bis(tosylmethyl isocyanide)iron(II) 5-oxyoctaethylporphyrin pi-neutral radical, play a significant role in the formation of verdohemochrome, providing insights into the oxidative transformation processes in heme and porphyrin chemistry (Masuoka & Itano, 1987).
Polymerization and Oxygenation Under Irradiation
Irradiation in the presence of triplet oxygen leads to the polymerization and photoautoxidation of aryl and alicyclic isocyanides, including dimethoxyphenyl isocyanides. This process results in the formation of corresponding isocyanates and highlights the effect of aromatic hydrocarbons on the reaction. The study of these reactions contributes to our understanding of polymerization and oxygenation processes under specific conditions (BoyerJoseph et al., 1981).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[isocyano-(4-methylphenyl)sulfonylmethyl]-2,3-dimethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-12-8-10-13(11-9-12)23(19,20)17(18-2)14-6-5-7-15(21-3)16(14)22-4/h5-11,17H,1,3-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQXJHWREIZUKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C(=CC=C2)OC)OC)[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-1-tosylmethyl isocyanide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

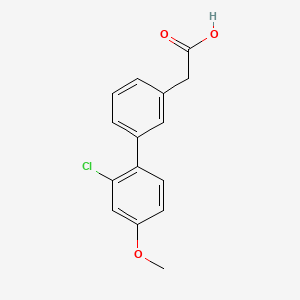
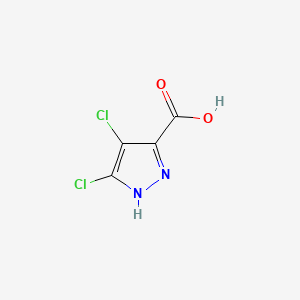
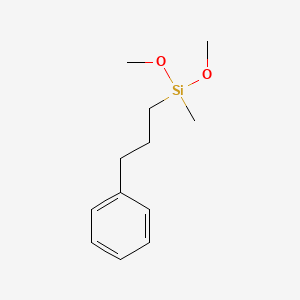

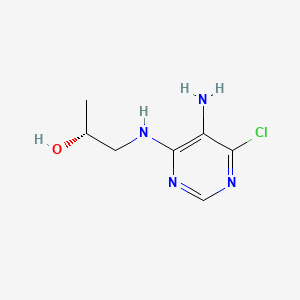
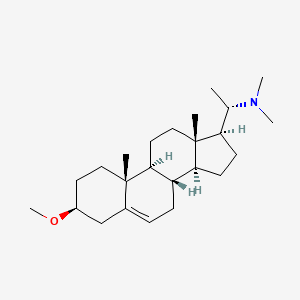
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B595755.png)
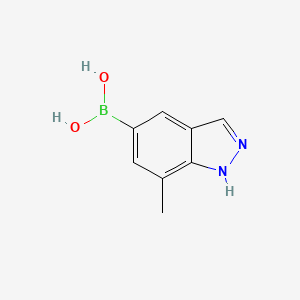
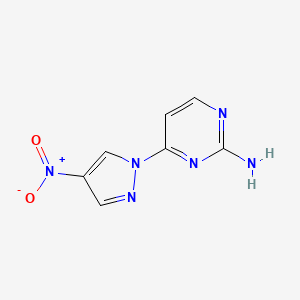
![(2Z,4E)-5-[(1S,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trideuteriomethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B595763.png)
![5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B595767.png)
